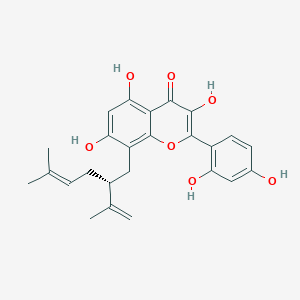

Kushenol C

描述

Kushenol C (KC) is a prenylated flavonoid isolated from the roots of Sophora flavescens . It has been found to exhibit anti-inflammatory and anti-oxidative stress activities . It inhibits BACE1 (β-site APP cleaving enzyme 1) with an IC50 of 5.45 µM . It also shows antimicrobial activity against Staphylococcus aureus and Streptococcus mutans .

Molecular Structure Analysis

The molecular formula of Kushenol C is C25H26O7 . Its molecular weight is 438.47 Da . The structure is complex, involving multiple functional groups and rings .Physical And Chemical Properties Analysis

Kushenol C is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It appears as a yellow powder .科学研究应用

Hepatoprotective Effects

Kushenol C has demonstrated hepatoprotective properties in both in vitro and in vivo studies. Notably:

- In Vitro : KC protected hepatocellular carcinoma (HEPG2) cells against oxidative stress induced by tert-butyl hydroperoxide (tBHP). It reduced cell death, apoptosis, and reactive oxygen species (ROS) generation. KC also upregulated pro-caspase 3 and glutathione (GSH) expression .

- In Vivo : Co-administration of KC with acetaminophen (APAP) attenuated APAP-induced hepatotoxicity and liver damage in mice. KC reduced serum enzymatic activity of aspartate aminotransferase and alanine aminotransferase, as well as liver lipid peroxidation. It also up-regulated antioxidant enzyme expression and suppressed proinflammatory mediators .

Anti-Inflammatory and Anti-Oxidative Properties

KC exhibits anti-inflammatory effects by inhibiting STAT1, STAT6, and NF-κB activations. This leads to reduced production of inflammatory mediators such as NO, PGE2, IL-6, IL-1β, MCP-1, and IFN-β. Additionally, KC upregulates heme oxygenase-1 (HO-1) expression and activity, contributing to its anti-oxidative stress effects .

Cytochrome P450 Inhibition

Kushenol C, along with other compounds from Sophora flavescens, inhibits cytochrome P450 isoform activities in human liver microsomes. This property may have implications for drug metabolism and interactions .

Tyrosinase Inhibition

Kushenol A and 8-prenylkaempferol (other compounds from the same plant) exhibit potent tyrosinase inhibitory activities. They block the conversion of l-tyrosine to l-DOPA by tyrosinase, suggesting potential applications in skin-related treatments .

UVB-Induced Skin Protection

In a study, kushenol C treatment significantly recovered UVB-induced skin damage in mice. It prevented collagen degradation, mast cell infiltration, and epidermal hyperplasia. These findings highlight its potential as a protective agent against UVB-induced skin damage .

作用机制

Target of Action

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has been found to interact with several targets. It inhibits BACE1 (β-site APP cleaving enzyme 1) with an IC50 of 5.45 µM . It also suppresses the activation of STAT1, STAT6, and NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . Additionally, it shows inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2) .

Mode of Action

Kushenol C interacts with its targets to bring about anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . The inhibition of STAT1, STAT6, and NF-κB activations by Kushenol C might be responsible for the inhibition of these inflammatory mediators .

Biochemical Pathways

Kushenol C affects several biochemical pathways. It upregulates the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages . The upregulation of Nrf2 transcription activities by Kushenol C in the LPS-stimulated RAW264.7 macrophages is demonstrated to be responsible for the upregulation of HO-1 expression and its activity . In HaCaT cells, Kushenol C prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase .

Result of Action

Kushenol C has been shown to have anti-inflammatory and anti-oxidative stress activities. It suppresses the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages . It also prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system in HaCaT cells . In hepatocellular carcinoma (HEPG2) cells, Kushenol C reduces cell death, apoptosis, and reactive oxygen species (ROS) generation .

Action Environment

The action of Kushenol C can be influenced by environmental factors. For instance, in the presence of LPS, Kushenol C suppresses the production of inflammatory mediators in RAW264.7 macrophages . Similarly, in the presence of tert-butyl hydroperoxide (tBHP), it prevents DNA damage and cell death in HaCaT cells

属性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPHYJTKSTXSX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kushenol C | |

CAS RN |

99119-73-0, 99119-69-4 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

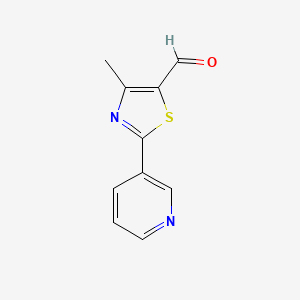

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?

A1: Kushenol C exerts its anti-inflammatory and anti-oxidative effects by interacting with multiple molecular targets.

- NF-κB: Kushenol C inhibits the activation of Nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, ] By suppressing NF-κB activation, Kushenol C reduces the production of pro-inflammatory mediators like Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin 6 (IL-6), Interleukin 1 beta (IL-1β), Monocyte chemoattractant protein-1 (MCP-1), and Interferon beta (IFN-β). []

- STAT1 and STAT6: Kushenol C also inhibits the activation of Signal transducer and activator of transcription 1 (STAT1) and Signal transducer and activator of transcription 6 (STAT6), further contributing to its anti-inflammatory activity. []

- Nrf2: Kushenol C activates Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that regulates the expression of antioxidant enzymes. [, ] This activation leads to the upregulation of Heme oxygenase 1 (HO-1), a crucial enzyme in the oxidative stress response. []

- Akt: Kushenol C activates Protein kinase B (Akt), a protein kinase involved in cell survival and proliferation. [] This activation contributes to its protective effects against oxidative stress-induced cell death. []

Q2: Could you provide details about the structure of Kushenol C?

A2: Kushenol C is a prenylated flavonol, a class of flavonoids characterized by the presence of a prenyl group attached to their core structure.

Q3: How does Kushenol C affect the activity of Cytochrome P450 enzymes?

A3: Kushenol C demonstrates inhibitory effects on specific Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In studies using human liver microsomes, Kushenol C exhibited mechanism-based inhibition of CYP3A4. [] This means that Kushenol C is metabolized by CYP3A4 to reactive metabolites that irreversibly inhibit the enzyme. This finding highlights a potential for herb-drug interactions when Kushenol C or Sophora flavescens extracts are co-administered with drugs metabolized by CYP3A4.

Q4: What are the potential therapeutic applications of Kushenol C based on its pharmacological activities?

A4: Kushenol C shows promise for therapeutic applications in conditions associated with inflammation and oxidative stress:

- Inflammatory Diseases: By inhibiting NF-κB, STAT1, and STAT6 activation, and upregulating HO-1 expression, Kushenol C demonstrates potent anti-inflammatory activity. [] This suggests its potential in treating diseases like arthritis, inflammatory bowel disease, and other inflammatory conditions.

- Liver Injury: Kushenol C protects against liver injury induced by toxins like tert-butyl hydroperoxide (tBHP) and acetaminophen. [] It achieves this by reducing oxidative stress, apoptosis, and inflammation in liver cells.

- Skin Damage: Research suggests Kushenol C might protect the skin from UVB-induced damage. [] While the exact mechanisms require further investigation, its anti-inflammatory and antioxidant properties likely play a role.

Q5: What is known about the in vivo efficacy of Kushenol C?

A5: Animal studies have provided insights into the in vivo efficacy of Kushenol C:

- Acetaminophen-induced liver injury: In mice, Kushenol C co-administration significantly attenuated acetaminophen-induced liver damage. [] This protection involved reduced liver enzyme levels, decreased lipid peroxidation, and suppression of pro-inflammatory mediators.

- UVB-induced skin damage: While the provided abstract doesn't detail the specific findings, it suggests Kushenol C can protect against UVB-induced skin damage in mice, potentially through its anti-inflammatory and antioxidant effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)

![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)